Azathioprine vs. Mycophenolate Mofetil in Autoimmune Hepatitis: Biochemical Remission Rates
In a 2025 meta-analysis of 11 studies comprising 952 participants with autoimmune hepatitis (AIH), azathioprine (AZA) was directly compared to mycophenolate mofetil (MMF). AZA achieved a biochemical remission (BR) rate of 53.64%, whereas MMF demonstrated a significantly higher BR rate of 88.57% [1]. The odds ratio for achieving remission with MMF versus AZA was 7.81 (95% CI: 2.21–27.69), indicating a substantial difference in first-line efficacy for this indication.
| Evidence Dimension | Biochemical Remission Rate |
|---|---|
| Target Compound Data | 53.64% |
| Comparator Or Baseline | Mycophenolate Mofetil (MMF): 88.57% |
| Quantified Difference | OR = 7.81 (95% CI: 2.21–27.69); Absolute difference +34.93 percentage points |
| Conditions | Meta-analysis of 11 studies (n=952) in autoimmune hepatitis patients; MMF vs. AZA, both combined with corticosteroids |
Why This Matters
Procurement decisions for AIH treatment protocols must weigh the superior remission rates of MMF against the established long-term safety record and lower cost of AZA, as the difference is both statistically and clinically meaningful.
- [1] Efficacy and Safety of Mycophenolate Mofetil Compared to Azathioprine in Autoimmune Hepatitis: A Meta-Analysis. Gastroenterology Research. 2025;18(4):164–174. View Source
